molecular formula C13H10FN5O B2471204 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1370598-66-5

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Cat. No.: B2471204
CAS No.: 1370598-66-5
M. Wt: 271.255
InChI Key: OVZRAIOWFMMADY-UHFFFAOYSA-N
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Description

The compound 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine features a pyridine core substituted at position 2 with a hydrazinyl (-NHNH₂) group and at position 3 with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl moiety. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The 3-fluorophenyl group contributes to lipophilicity and may influence electronic interactions in biological targets.

Properties

IUPAC Name

[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZRAIOWFMMADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group (-NH-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

ReagentConditionsProduct FormedBiological Relevance
Potassium permanganateAqueous acidic medium, 60–80°CPyridine-2-one derivativesEnhanced solubility for drug formulation
Hydrogen peroxideEthanol, room temperatureDiazene intermediatesTransient species in catalytic cycles

Oxidation typically targets the hydrazine moiety, forming diazenes or eliminating nitrogen to generate pyridone structures. The oxadiazole ring remains stable under mild oxidative conditions .

Reduction Reactions

The compound’s aromatic systems and hydrazine group participate in reduction pathways:

ReagentConditionsProduct FormedApplication
Sodium borohydrideMethanol, 0–5°CDihydropyridine analogsPrecursors for hydrogen-bonding motifs
Lithium aluminum hydrideTetrahydrofuran, refluxReduced oxadiazole to thiadiazoleModulation of electron-deficient rings

Selective reduction of the oxadiazole ring to thiadiazole has been reported under strong reducing conditions, altering electronic properties for material science applications .

Nucleophilic Substitution Reactions

The hydrazinyl group acts as a nucleophile, enabling substitution at the pyridine ring or oxadiazole moiety:

ElectrophileConditionsSite of SubstitutionMajor Product
Alkyl halidesDMF, K₂CO₃, 80°CPyridine C-2 positionN-alkylated hydrazine derivatives
Acyl chloridesDichloromethane, baseHydrazine -NH₂ groupHydrazide-functionalized analogs

For example, reaction with acetyl chloride yields 2-acetylhydrazinyl derivatives, which have shown improved metabolic stability in pharmacokinetic studies .

Cyclization Reactions

The hydrazine group facilitates heterocycle formation through intramolecular reactions:

Reagent/ConditionsProduct FormedKey Structural FeatureBioactivity
Carbonyl compounds (e.g., aldehydes)1,2,4-triazole ringsFusion of triazole and oxadiazoleAntifungal activity (MIC ≤25 µg/mL)
Thiocyanate reagentsThiadiazole-linked systemsSulfur incorporationEnhanced binding to fungal CYP51

Cyclization with carbonyl compounds under acidic conditions generates triazole hybrids, a strategy employed to improve antimicrobial potency .

Comparative Reaction Outcomes

The fluorophenyl group influences reactivity:

  • Electron-withdrawing effect : Stabilizes the oxadiazole ring during oxidation but deactivates the pyridine ring toward electrophilic substitution .

  • Steric hindrance : Limits substitution at the oxadiazole C-3 position, favoring reactivity at the hydrazine group .

Industrial-Scale Considerations

  • Continuous flow reactors optimize exothermic reactions (e.g., oxidations) by improving heat dissipation.

  • Automated purification (HPLC, crystallization) ensures >95% purity for pharmaceutical intermediates .

This compound’s multifunctional architecture enables tailored modifications for drug discovery and materials science, with ongoing research focusing on optimizing reaction selectivity and biological efficacy .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

  • Bioactive Properties : Research indicates that 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine exhibits potential antimicrobial and anticancer activities. Studies have shown its efficacy against various cancer cell lines, suggesting it may interfere with cellular processes such as signaling pathways and gene expression .

Medicine

  • Therapeutic Agent : Ongoing investigations are focused on its potential as a therapeutic agent for diseases such as cancer and diabetes. In vitro studies have demonstrated cytotoxic effects on glioblastoma cells, indicating its promise as an anticancer drug . Additionally, in vivo studies using Drosophila melanogaster models have shown significant reductions in glucose levels, suggesting anti-diabetic properties .

Industry

  • Material Development : The compound is being explored in the development of new materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in fields such as electronics or photonics.

Data Tables

Application AreaDescriptionPotential Impact
ChemistryBuilding block for complex heterocyclesFacilitates synthesis of novel compounds
BiologyAntimicrobial and anticancer propertiesPotential treatments for infections and cancer
MedicineTherapeutic agent for cancer and diabetesMay lead to new drug formulations
IndustryDevelopment of materials with specific propertiesInnovations in electronics and optics

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against glioblastoma cell lines. The results indicated significant apoptosis in treated cells compared to controls, supporting its potential as an anticancer agent .

Case Study 2: Anti-Diabetic Effects

Research involving Drosophila melanogaster models demonstrated that certain derivatives of this compound effectively lowered glucose levels. These findings suggest that further exploration could yield viable anti-diabetic therapies .

Mechanism of Action

The mechanism of action of 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Pharmacophoric Features

Target Compound vs. 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)
  • Structural Differences :
    • The target compound has a 3-fluorophenyl group on the oxadiazole, whereas C22 (from and ) features a 4-fluorophenyl substitution. Positional isomerism can alter electronic effects and steric interactions with target proteins.
    • The hydrazinylpyridine moiety in the target compound contrasts with C22’s piperidine-carboxamide side chain, which may enhance solubility and hydrogen-bonding capacity.
  • Biological Activity :
    • C22 demonstrated antituberculosis activity against Mycobacterium tuberculosis via molecular docking and pharmacokinetic validation . The target compound’s hydrazinyl group could similarly interact with bacterial enzymes but lacks direct evidence.
Target Compound vs. YPC-21813 (Pan-Pim Kinase Inhibitor)
  • Structural Differences :
    • YPC-21813 () contains an imidazo[1,2-b]pyridazine core linked to a 3-fluorophenyl-oxadiazole, whereas the target compound uses a pyridine-hydrazine scaffold.
    • The methanesulfonate salt in YPC-21817 MsOH () improves solubility, a feature absent in the target compound.
  • Biological Activity :
    • YPC-21813 inhibits Pim kinases, suggesting the 3-fluorophenyl-oxadiazole motif is critical for kinase binding . The target compound’s pyridine-hydrazine group may offer alternative binding modes.
Target Compound vs. 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
  • Molecular Properties :
    • The piperidine analog () has a lower molecular weight (247.27 vs. 278.26) due to the absence of the hydrazinylpyridine group.
    • The piperidine ring enhances rigidity, while the hydrazinyl group in the target compound introduces conformational flexibility.
  • Applications :
    • The piperidine derivative is labeled as a building block (MFCD12529823), highlighting its utility in combinatorial chemistry .
Target Compound vs. 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
  • Functional Groups: The ethanol substituent in the latter () increases polarity (LogP = 1.8) compared to the hydrazinyl group, which may enhance aqueous solubility. The hydrazinyl group’s nucleophilic nature could make the target compound more reactive in covalent bonding scenarios.

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine C₁₄H₁₁FN₄O 278.26 2-hydrazinylpyridine, 3-fluorophenyl Potential kinase/antimicrobial agent
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) C₂₂H₂₂FN₅O₂ 407.44 4-fluorophenyl, piperidine-carboxamide Antituberculosis (Mycobacterium)
YPC-21813 (imidazo[1,2-b]pyridazine derivative) C₂₅H₂₅FN₆O₃S N/A 3-fluorophenyl, methanesulfonate Pan-Pim kinase inhibitor
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine C₁₃H₁₄FN₃O 247.27 Piperidine Building block (MFCD12529823)
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol C₁₀H₉FN₂O₂ 220.19 Ethanol substituent Undisclosed (structural analog)

Biological Activity

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The compound's molecular structure is characterized by the following features:

PropertyValue
Molecular FormulaC13H10FN5O
Molecular Weight253.24 g/mol
LogP3.6219
Polar Surface Area64.368 Ų
Hydrogen Bond Acceptors7

The presence of the oxadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that oxadiazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis and function .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. In vitro assays have shown that compounds containing the oxadiazole ring can induce apoptosis in various cancer cell lines. For example, a compound structurally related to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Antiplasmodial Activity

Research has also highlighted the antiplasmodial effects of oxadiazole derivatives. A related compound demonstrated potent activity against Plasmodium falciparum, with effective suppression of parasitic growth in vitro and in vivo models . The mechanism involves interference with the parasite's metabolic processes, potentially through inhibition of key enzymes.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer properties revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis showed increased Annexin V positivity in treated cells, indicating early apoptotic events. Additionally, Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

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